5,6-Dichloropyridine-3-sulfonamide

Catalog No.
S1897932
CAS No.
622339-80-4
M.F
C5H4Cl2N2O2S
M. Wt
227.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Dichloropyridine-3-sulfonamide

CAS Number

622339-80-4

Product Name

5,6-Dichloropyridine-3-sulfonamide

IUPAC Name

5,6-dichloropyridine-3-sulfonamide

Molecular Formula

C5H4Cl2N2O2S

Molecular Weight

227.07 g/mol

InChI

InChI=1S/C5H4Cl2N2O2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H,(H2,8,10,11)

InChI Key

MSUQCJKXHIGCMN-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1Cl)Cl)S(=O)(=O)N

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)S(=O)(=O)N

5,6-Dichloropyridine-3-sulfonamide is a chemical compound with the molecular formula C5_5H4_4Cl2_2N2_2O2_2S. It features a pyridine ring substituted with two chlorine atoms at the 5 and 6 positions and a sulfonamide group at the 3 position. This structure contributes to its unique chemical properties and biological activities.

  • There is no information available regarding the mechanism of action of 5,6-Dichloropyridine-3-sulfonamide.
  • Without research data, it is impossible to determine its potential interactions with biological systems or other compounds [, ].
  • Due to the lack of research, no safety information exists for 5,6-Dichloropyridine-3-sulfonamide. It is important to handle any unknown compound with caution following general laboratory safety practices [].
, primarily due to its electrophilic nature. Notable reactions include:

  • Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like sulfonamide enhances the reactivity of the pyridine ring, allowing for nucleophilic attack at the carbon atoms adjacent to the sulfonamide group .
  • Sulfonamide Formation: It can react with amines to form sulfonamides, which are important in medicinal chemistry for their antibacterial properties .

5,6-Dichloropyridine-3-sulfonamide exhibits significant biological activity, particularly as an antibacterial agent. Sulfonamide compounds are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial cell proliferation. This compound's specific activity and efficacy may vary based on its structural modifications and the presence of substituents .

Several synthetic routes have been developed for 5,6-dichloropyridine-3-sulfonamide, including:

  • Nucleophilic Substitution: Starting from 5,6-dichloropyridine, a sulfonamide group can be introduced via nucleophilic substitution reactions with sulfonyl chlorides.
  • Direct Sulfonation: The pyridine ring can be sulfonated using sulfur trioxide or chlorosulfonic acid under controlled conditions to yield the desired sulfonamide derivative .

5,6-Dichloropyridine-3-sulfonamide finds applications in various fields:

  • Pharmaceuticals: It serves as a precursor or active ingredient in the development of antibacterial drugs.
  • Agriculture: The compound may be utilized in agrochemicals for pest control due to its biological activity against certain pathogens .
  • Chemical Research: It is used in synthetic organic chemistry as an intermediate for developing other functionalized compounds.

Studies on 5,6-dichloropyridine-3-sulfonamide have focused on its interactions with biological targets. Research indicates that this compound can interact with enzymes involved in bacterial folic acid synthesis, leading to inhibition of microbial growth. Additionally, its interactions with various receptors and pathways are being explored to understand its full pharmacological profile .

5,6-Dichloropyridine-3-sulfonamide shares similarities with several related compounds. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
SulfadiazineSulfanilamide derivativeUsed extensively as an antibacterial agent
SulfamethoxazoleMethyl group at para positionBroad-spectrum antibiotic properties
4-AminobenzenesulfonamideAmino group instead of chlorinesDifferent mechanism of action against bacteria

The uniqueness of 5,6-dichloropyridine-3-sulfonamide lies in its specific substitution pattern on the pyridine ring, which influences its reactivity and biological activity compared to these similar compounds.

XLogP3

1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

5,6-dichloropyridine-3-sulfonamide

Dates

Modify: 2023-08-16

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